molecular formula C23H21NO5S B2646479 methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2646479
M. Wt: 423.5 g/mol
InChI Key: RIWQFMQBPNPOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic heterocyclic compound featuring a chromen-4-one core fused with a benzothiazole moiety. Key structural attributes include:

  • Chromenone scaffold: A 4-oxo-4H-chromen system with a 6-ethyl and 2-methyl substitution.
  • Propanoate ester: A methyl 2-oxypropanoate group at position 7, influencing solubility and metabolic stability.

This compound is structurally tailored for applications in medicinal chemistry, leveraging the benzothiazole’s known pharmacological properties and the chromenone’s versatility in drug design .

Properties

IUPAC Name

methyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-5-14-10-15-18(11-17(14)29-13(3)23(26)27-4)28-12(2)20(21(15)25)22-24-16-8-6-7-9-19(16)30-22/h6-11,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWQFMQBPNPOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety linked to a chromenone derivative. The molecular formula is C21H21N1O4SC_{21}H_{21}N_{1}O_{4}S, and it exhibits significant lipophilicity, which may enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, a study evaluated various benzothiazole derivatives for their effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

Key Findings:

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of A431 and A549 cells as assessed by the MTT assay.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with the compound led to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound caused G0/G1 phase arrest in the cell cycle of treated cells.
  • Migration Inhibition : Scratch wound healing assays indicated that the compound effectively reduced cell migration, suggesting its potential in preventing metastasis.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory activity. The effects on inflammatory cytokines were assessed using mouse monocyte macrophages (RAW264.7).

Key Findings:

  • Cytokine Suppression : The compound significantly decreased the levels of inflammatory cytokines IL-6 and TNF-α in treated macrophages.
  • Mechanistic Insights : Western blot analyses revealed that the compound inhibited key signaling pathways involved in inflammation, including the NF-kB pathway.

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other benzothiazole derivatives. The study reported that this specific compound exhibited superior biological activity compared to others tested, highlighting its potential as a lead candidate for further development in cancer therapy.

Data Summary

Activity TypeAssay MethodCell LineResult
AnticancerMTT AssayA431Significant inhibition
Flow CytometryA431Increased apoptosis
Scratch Wound Healing AssayA549Reduced migration
Anti-inflammatoryELISARAW264.7Decreased IL-6 and TNF-α levels

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 6-ethyl and 2-methyl groups enhance steric bulk compared to analogs with aryl or methoxy substituents at position 3 .
  • Ester groups vary significantly: Propanoate esters (as in the target) may offer higher hydrolytic stability than α,β-unsaturated esters (e.g., phenylpropenoate), which are prone to Michael addition reactions .

Physicochemical Properties

Property Target Compound Phenylpropenoate Analogs (e.g., 71721-74-9) Methoxy-Substituted Analogs (e.g., 637749-95-2)
Molecular Weight ~453 g/mol (estimated) Higher (due to phenylpropenoate) Similar (methoxy adds ~30 g/mol)
Lipophilicity (LogP) Moderate (ethyl/methyl) Higher (conjugated ester) Lower (polar methoxy group)
Hydrolytic Stability High (aliphatic ester) Low (α,β-unsaturated ester) Moderate (aryl ester)

Inferences :

  • The target’s aliphatic propanoate ester balances lipophilicity and stability, making it more suitable for oral bioavailability than phenylpropenoate analogs .
  • Ethyl/methyl groups may improve membrane permeability compared to polar methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.